Orotate de carboxyamidotriazole
Vue d'ensemble
Description
Carboxyamidotriazole orotate (CTO) is the orotate salt form of Carboxyamidotriazole (CAI), an orally bioavailable signal transduction inhibitor . It has been used in trials studying the treatment of various cancers including Lymphoma, Lung Cancer, Breast Cancer, Kidney Cancer, and Ovarian Cancer .
Molecular Structure Analysis
The chemical formula of Carboxyamidotriazole orotate is C23H16Cl3IN7O6 . The molecular weight is 719.68 .Chemical Reactions Analysis
Carboxyamidotriazole orotate (CTO) has been shown to possess antileukaemic activities in vitro . It has a reduced toxicity, increased oral bioavailability, and stronger efficacy when compared to the parental compound .Applications De Recherche Scientifique
Traitement du cancer
L'orotate de carboxyamidotriazole a été étudié dans des essais cliniques pour le traitement de divers cancers, notamment le lymphome, le cancer du poumon, le cancer du sein, le cancer du rein et le cancer de l'ovaire. Il montre des promesses en raison de sa capacité à inhiber la croissance et la prolifération des cellules tumorales .
Amélioration de la pharmacocinétique
La recherche indique que l'this compound peut améliorer le profil pharmacocinétique du carboxyamidotriazole, conduisant à une biodisponibilité accrue. Cela pourrait potentiellement réduire la dose nécessaire pour obtenir des effets thérapeutiques .
Modulation de la signalisation des tyrosine kinases
Des études précliniques suggèrent que l'this compound présente une activité antitumorale par le biais de la modulation de multiples voies de signalisation des tyrosine kinases. Cette modulation est cruciale dans le développement et la progression de nombreux cancers .
Voies de signalisation dépendantes du calcium
L'this compound agit comme un modulateur des voies de signalisation dépendantes du calcium. Ces voies sont impliquées dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et l'apoptose .
Traitement du glioblastome
En combinaison avec la témozolomide, l'this compound a montré des effets synergiques dans les modèles de glioblastome. Une étude de phase IB a été menée pour explorer plus avant cette combinaison dans le traitement du glioblastome .
Mécanisme D'action
Target of Action
Carboxyamidotriazole orotate (CTO) is a novel oral inhibitor of non-voltage-dependent calcium channels . These channels play a crucial role in various cellular processes, including cell proliferation and apoptosis .
Mode of Action
CTO modulates multiple cell-signaling pathways, including AKT, RAS, and WNT . By inhibiting these pathways, CTO disrupts the normal functioning of the cells, leading to anti-tumor activity .
Biochemical Pathways
CTO demonstrates anti-tumor activity through modulation of multiple tyrosine kinase signaling pathways . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell division and differentiation .
Pharmacokinetics
CTO has been found to enter the bloodstream faster and achieve higher plasma concentrations while maintaining a similar elimination half-life relative to its parent compound, carboxyamidotriazole (CAI) . This improved pharmacokinetic profile may allow for smaller dosages of CAI needed for inhibition of tumor cell proliferation, with the added advantage of reduced toxicity .
Result of Action
CTO produces disease stabilization in a broad range of heavily treated refractory tumors . Although no objective response rates were observed in a study, nine patients with rapidly progressive and treatment-refractory tumors achieved stable disease durable for up to 14 months .
Action Environment
The action of CTO can be influenced by various environmental factors. For instance, the presence of other drugs can affect the bioavailability and efficacy of CTO . .
Orientations Futures
Carboxyamidotriazole orotate is under clinical development by Tactical Therapeutics and currently in Phase II for Glioblastoma Multiforme (GBM) . According to GlobalData, Phase II drugs for Glioblastoma Multiforme (GBM) have a 23% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .
Propriétés
IUPAC Name |
5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N5O2.C5H4N2O4/c18-10-3-1-9(2-4-10)15(26)13-11(19)5-8(6-12(13)20)7-25-16(21)14(17(22)27)23-24-25;8-3-1-2(4(9)10)6-5(11)7-3/h1-6H,7,21H2,(H2,22,27);1H,(H,9,10)(H2,6,7,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOBDDXRRBONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2Cl)CN3C(=C(N=N3)C(=O)N)N)Cl)Cl.C1=C(NC(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187739-60-2 | |
Record name | Carboxyamidotriazole orotate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187739602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CARBOXYAMIDOTRIAZOLE OROTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776C212QQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.